molecular formula C22H20NO6+ B3034780 Leptocarpinine CAS No. 221347-12-2

Leptocarpinine

Cat. No.: B3034780
CAS No.: 221347-12-2
M. Wt: 394.4 g/mol
InChI Key: QRIMLFRSYJBUBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Leptocarpinine can be isolated from the crude extract of Hypecoum leptocarpum using high-speed counter-current chromatography. The process involves a two-phase solvent system composed of tetrachloromethane, chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1.5:2.5:3:2 (V/V/V/V). The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The primary method involves the extraction and purification from the plant Hypecoum leptocarpum using chromatographic techniques.

Chemical Reactions Analysis

Leptocarpinine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Leptocarpinine has a wide range of scientific research applications:

Mechanism of Action

Leptocarpinine is compared with other alkaloids isolated from Hypecoum leptocarpum, such as protopine, cryptopine, allocryptopine, sanguinarine, and leptopine . These compounds share similar biological activities but differ in their chemical structures and specific effects. This compound is unique due to its distinct molecular structure and specific pharmacological properties.

Comparison with Similar Compounds

  • Protopine
  • Cryptopine
  • Allocryptopine
  • Sanguinarine
  • Leptopine

Leptocarpinine stands out for its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 6-(6-methyl-8-methylidene-5,9-dihydro-[1,3]dioxolo[4,5-h][2]benzazepin-6-ium-7-yl)-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20NO6/c1-12-4-13-5-17-18(27-10-26-17)6-14(13)9-23(2)21(12)15-7-19-20(29-11-28-19)8-16(15)22(24)25-3/h5-8H,1,4,9-11H2,2-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIMLFRSYJBUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C(=C)CC2=CC3=C(C=C2C1)OCO3)C4=CC5=C(C=C4C(=O)OC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20NO6+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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